molecular formula C8H6F2 B1320911 2,4-Difluorostyrene CAS No. 399-53-1

2,4-Difluorostyrene

Cat. No.: B1320911
CAS No.: 399-53-1
M. Wt: 140.13 g/mol
InChI Key: IZYHZMFAUFITLK-UHFFFAOYSA-N
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Description

2,4-Difluorostyrene is an organic compound with the molecular formula C8H6F2. It is a derivative of styrene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Difluorostyrene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenyllithium with vinyl bromide. This reaction typically requires low temperatures to ensure the stability of the intermediate compounds . Another method involves the dehydrohalogenation of 2,4-difluorobenzyl chloride using a strong base such as potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Mechanism of Action

The mechanism by which 2,4-difluorostyrene exerts its effects is primarily through its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong bonds with biological molecules, thereby influencing their activity. This interaction can affect pathways involved in enzyme inhibition and receptor binding .

Comparison with Similar Compounds

  • 2,3-Difluorostyrene
  • 3,4-Difluorostyrene
  • 4,5-Difluorostyrene

Comparison: 2,4-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and interaction with other molecules. Compared to its isomers, this compound often exhibits different reactivity patterns and physical properties, making it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

1-ethenyl-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYHZMFAUFITLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603836
Record name 1-Ethenyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-53-1
Record name 1-Ethenyl-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main subject of the research paper?

A1: The research paper focuses on the synthesis and characterization of 2,4-difluorostyrene, a fluorinated styrene derivative [].

Q2: Where can I find more information about this research?

A2: You can access the research paper abstract through the provided Semantic Scholar link: [].

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